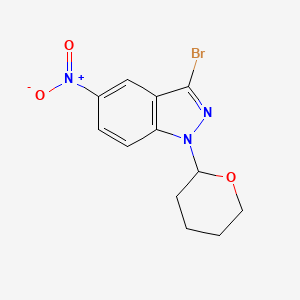

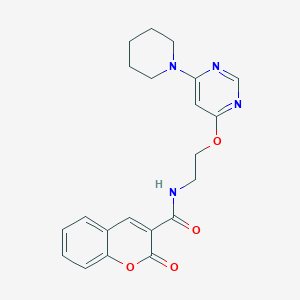

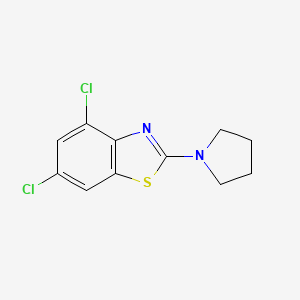

![molecular formula C11H8O5S B2490733 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid CAS No. 241488-17-5](/img/structure/B2490733.png)

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is a compound with potential interest in various scientific fields due to its unique structure, incorporating both furan and thiophene moieties. This compound's significance lies in its structural features, which offer a versatile platform for chemical reactions and modifications, providing insights into its chemical behavior, reactivity, and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid involves the reduction of substituted furoic acids and their subsequent esterification. A study by Masamune, Ono, and Matsue (1975) describes the reduction of 5-substituted-2-furoic acids under Birch conditions, followed by esterification with acidic methanol, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, which show interesting spectroscopic properties (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, such as 5-methoxyindole-2-carboxylic acid, has been determined through X-ray diffraction, showcasing the compound's crystallization in the monoclinic system and its molecular arrangements facilitated by hydrogen bond interactions (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Applications De Recherche Scientifique

Biocatalytic Production and Polymer Industry Applications

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is closely related to 2,5-furandicarboxylic acid (FDCA), which has garnered significant attention for its potential as a sustainable alternative to petroleum-derived terephthalic acid in the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis has emerged as a promising method for the synthesis of FDCA due to its advantages like mild reaction conditions, cost-effectiveness, higher selectivity, and environmental friendliness (Yuan et al., 2019).

Synthesis of HIV Reverse-Transcriptase Inhibitors

A new methodology for the 2-alkylation of 3-furoic acids, which includes compounds like 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, has been developed. This methodology, involving Wittig reactions, was used to prepare a tethered 2-alkylated-UC-781/d4T conjugate, a new type of HIV reverse-transcriptase inhibitor (Arnott et al., 2005).

Potential Insulin Receptor Activators

Research into the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids has been conducted. These compounds were synthesized starting from 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid, which has structural similarities to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid. The resulting furoic acids hold promise as skeletons in the synthesis of potential insulin receptor activators (Chou et al., 2006).

Synthesis of Biomass-Derived Renewable Chemicals

The compound is also relevant to the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid, representing a transformation from C5 to C6 derivatives in biomass utilizations. This research area has significant applications in the food, cosmetics, optics, and renewable polymer industries (Zhang et al., 2017).

Applications in Honey Analysis

In the context of food chemistry, methods involving high-performance liquid chromatography have been developed to determine compounds such as 2-furoic acid, closely related to 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid, in honey samples. This research is crucial for food quality control and understanding the chemical composition of honey (Nozal et al., 2001).

Propriétés

IUPAC Name |

5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENXSQRGGUCQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

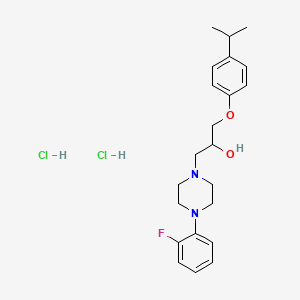

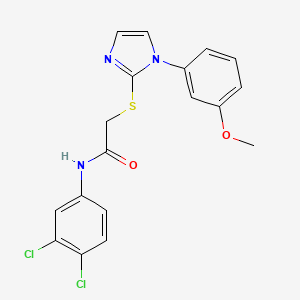

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

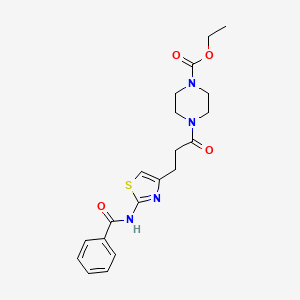

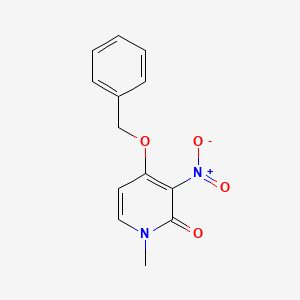

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

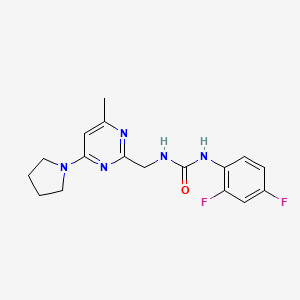

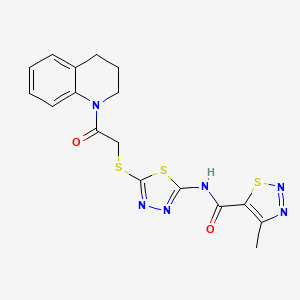

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)